Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C15H15N3O4. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, which is a crucial building block in many biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(((benzyloxy)carbonyl)amino)piperidine-2-carboxylate: A similar compound with a piperidine ring instead of a pyrimidine ring.
Benzyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate: A benzyl ester derivative of the compound.
Uniqueness
Ethyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
ethyl 5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H15N3O4/c1-2-21-14(19)13-16-8-12(9-17-13)18-15(20)22-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20) |
InChI Key |
LDDTYONWBBNGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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